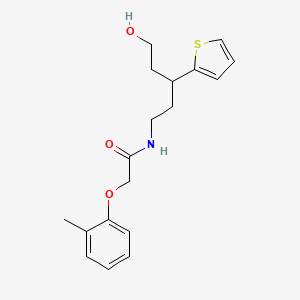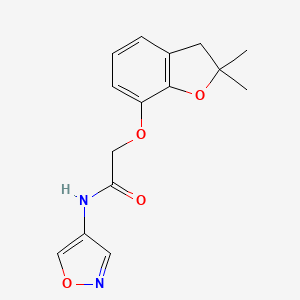
2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide is a chemical compound with the molecular formula C9H9BrN2S and a molecular weight of 257.15 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The thiazole ring is a versatile moiety that contributes to the development of various drugs and biologically active agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide typically involves the reaction of 2-methylthiazole with 4-bromopyridine under specific conditions . The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the bromine atom.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted pyridine derivatives .
Applications De Recherche Scientifique
2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . For example, it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer . Additionally, the compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(pyridin-2-yl)thiazole: Similar structure but with the pyridine ring attached at the 2-position instead of the 4-position.
4-(Pyridin-4-yl)thiazol-2-amine: Contains an amino group at the 2-position of the thiazole ring.
2-Methyl-4-(pyrazin-2-yl)thiazole: Similar structure but with a pyrazine ring instead of a pyridine ring.
Uniqueness
2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the hydrobromide salt enhances its solubility and stability, making it more suitable for various applications .
Propriétés
IUPAC Name |
2-methyl-4-pyridin-4-yl-1,3-thiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.BrH/c1-7-11-9(6-12-7)8-2-4-10-5-3-8;/h2-6H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDRJCKTYBHLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=NC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
AMINE](/img/structure/B2820542.png)





![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2820554.png)
![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)
![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)
![2-chloro-6-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2820560.png)
![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)

![tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B2820563.png)

